molecular formula C17H26ClNO5 B5017512 N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid

N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B5017512
M. Wt: 359.8 g/mol
InChI Key: BMTYZRRVJVXFMP-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a chlorinated methylphenoxy moiety, and an amine group, combined with oxalic acid

Properties

IUPAC Name

N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO.C2H2O4/c1-12-7-8-13(16)14(11-12)18-10-6-5-9-17-15(2,3)4;3-1(4)2(5)6/h7-8,11,17H,5-6,9-10H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTYZRRVJVXFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to form 2-chloro-5-methylphenol. This intermediate is then reacted with 4-bromobutan-1-amine under basic conditions to yield 4-(2-chloro-5-methylphenoxy)butan-1-amine.

    Introduction of the tert-Butyl Group: The next step involves the alkylation of the amine group with tert-butyl bromide in the presence of a base, such as potassium carbonate, to form N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine.

    Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt, resulting in the final product, N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the tert-butyl and phenoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-(2-chlorophenoxy)butan-1-amine: Lacks the methyl group on the phenoxy ring.

    N-tert-butyl-4-(2-methylphenoxy)butan-1-amine: Lacks the chlorine atom on the phenoxy ring.

    N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine: Without the oxalic acid component.

Uniqueness

N-tert-butyl-4-(2-chloro-5-methylphenoxy)butan-1-amine;oxalic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and methyl groups on the phenoxy ring, along with the tert-butyl and amine groups, distinguishes it from similar compounds and contributes to its distinct properties and applications.

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